molecular formula C14H8ClNO3 B6377038 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% CAS No. 1261965-04-1

5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95%

Cat. No. B6377038
CAS RN: 1261965-04-1
M. Wt: 273.67 g/mol
InChI Key: OVOSXYZXHHSFBU-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) is a synthetic compound with a wide range of applications in research and development. It has been studied extensively for its potential to act as a catalyst in chemical reactions, as an antioxidant, and for its antibacterial and antifungal properties. This compound has a variety of uses, including in the synthesis of other compounds, as a reagent, and in pharmaceuticals. In

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) has been studied extensively for its potential applications in scientific research. It has been studied as a catalyst in chemical reactions, as an antioxidant, and for its antibacterial and antifungal properties. Additionally, this compound has been studied for its potential to act as a fluorescent dye, as a reagent in the synthesis of other compounds, and for its potential use in pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and by inhibiting oxidative damage. Additionally, it is believed that the compound acts as an antibacterial and antifungal agent by interfering with the growth and replication of microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) are not yet fully understood. However, it has been shown to act as an antioxidant, scavenging reactive oxygen species and inhibiting oxidative damage. Additionally, it has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) in laboratory experiments include its low cost and availability, its ready solubility in aqueous solutions, and its ability to act as a catalyst in chemical reactions. Additionally, this compound has been shown to have antioxidant, antibacterial, and antifungal properties. However, there are some limitations to using this compound in laboratory experiments. These include its potential to cause skin irritation, its potential to cause eye irritation, and its potential to cause respiratory irritation.

Future Directions

The potential future directions for 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) research include further exploration of its potential as an antioxidant, antibacterial, and antifungal agent; further exploration of its potential as a fluorescent dye; further exploration of its potential to act as a catalyst in chemical reactions; and further exploration of its potential use in pharmaceuticals. Additionally, further research into the safety and toxicity of this compound is needed in order to better understand its potential risks and benefits.

Synthesis Methods

The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) is typically achieved through a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 3-cyano-4-chlorophenol in aqueous solution, which yields the desired compound. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid. The second step involves the purification of the compound through recrystallization. This process typically involves the addition of a solvent, such as ethanol or methanol, to the reaction mixture. The compound is then filtered and dried, yielding a pure sample of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%).

properties

IUPAC Name

2-chloro-5-(4-cyano-3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-12-4-3-8(5-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOSXYZXHHSFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684953
Record name 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol

CAS RN

1261965-04-1
Record name 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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